5-Chloro-2-hydroxy-6-methylnicotinic acid
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Overview
Description
5-Chloro-2-hydroxy-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-6-methylnicotinic acid can be achieved through the chlorination of 2-hydroxy-6-methylnicotinic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the chlorinating agent. The reaction is typically carried out in an aqueous medium at low temperatures to control the exothermic nature of the reaction .
Example Procedure:
- Dissolve 2-hydroxy-6-methylnicotinic acid in water.
- Add sodium hydroxide to the solution to form the sodium salt of the acid.
- Slowly add sodium hypochlorite solution to the reaction mixture while maintaining the temperature at 0°C.
- Stir the mixture at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter and recrystallize the product from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-6-methylnicotinic acid.
Reduction: Formation of 2-hydroxy-6-methylnicotinic acid.
Substitution: Formation of 5-substituted-2-hydroxy-6-methylnicotinic acid derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-6-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylnicotinic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-2-hydroxy-3-methylnicotinic acid: Has the methyl group at the 3-position instead of the 6-position.
5-Chloro-2-hydroxy-6-ethylnicotinic acid: Contains an ethyl group at the 6-position instead of a methyl group.
Uniqueness
5-Chloro-2-hydroxy-6-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom at the 5-position enhances its reactivity and potential for forming derivatives with diverse applications .
Properties
IUPAC Name |
5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWSFTFWHAQORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555885 |
Source
|
Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117449-75-9 |
Source
|
Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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